

AZ82: A Technical Guide to its Molecular Structure, Properties, and Mechanism of Action

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Compound of Interest

Compound Name: AZ82

Cat. No.: B593823

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Abstract

AZ82 is a potent and selective small molecule inhibitor of the human motor protein Kinesin Family Member C1 (KIFC1), also known as HSET.[1][2][3] This protein plays a crucial role in the clustering of supernumerary centrosomes in cancer cells, a mechanism that allows these cells to avoid mitotic catastrophe and proliferate.[4] By inhibiting KIFC1, **AZ82** induces multipolar spindle formation and subsequent apoptosis in cancer cells with centrosome amplification, making it a promising candidate for targeted cancer therapy.[1] This document provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activity of **AZ82**, including detailed experimental methodologies and a visualization of its target signaling pathway.

Molecular Structure and Physicochemical Properties

AZ82, with the chemical name 5-methyl-N-(1-oxo-1-(pyrrolidin-3-ylamino)-3-(6-(3-(trifluoromethoxy)phenyl)pyridin-3-yl)propan-2-yl)-4-propylthiophene-2-carboxamide, is a complex heterocyclic molecule. Its structure is characterized by a central substituted pyridine ring linked to a thiophene carboxamide moiety and a pyrrolidine-containing side chain.

Table 1: Physicochemical Properties of AZ82

Property	Value	Reference
Molecular Formula	C28H31F3N4O3S	[2][5]
Molecular Weight	560.63 g/mol	[2][5]
CAS Number	1449578-65-7	[2]
Appearance	Solid	[2]
Purity	≥98% (by HPLC)	[6]
Solubility	DMF: 20 mg/mL, DMSO: 20 mg/mL	[5]

Biological Activity and Mechanism of Action

AZ82 is a highly selective, ATP-competitive inhibitor of the microtubule-stimulated ATPase activity of KIFC1.[4] It binds specifically to the KIFC1/microtubule complex, but not to KIFC1 or microtubules alone.[1][2] This inhibition prevents KIFC1 from performing its function in bundling extra centrosomes during mitosis in cancer cells.

Quantitative Biological Data

The potency and selectivity of **AZ82** have been characterized through various biochemical and cellular assays.

Table 2: In Vitro Activity of AZ82

Parameter	Value	Assay Conditions	Reference
Ki	43 nM	ATP-competitive inhibition of KIFC1	[1][2]
IC50 (KIFC1)	300 nM	Microtubule-stimulated ATPase activity	[2][5]
IC50 (mant-ATP binding)	0.90 ± 0.09 µM	KIFC1/microtubule complex	[1][2]
IC50 (mant-ADP release)	1.26 ± 0.51 µM	KIFC1/microtubule complex	[1][2]

Cellular Effects

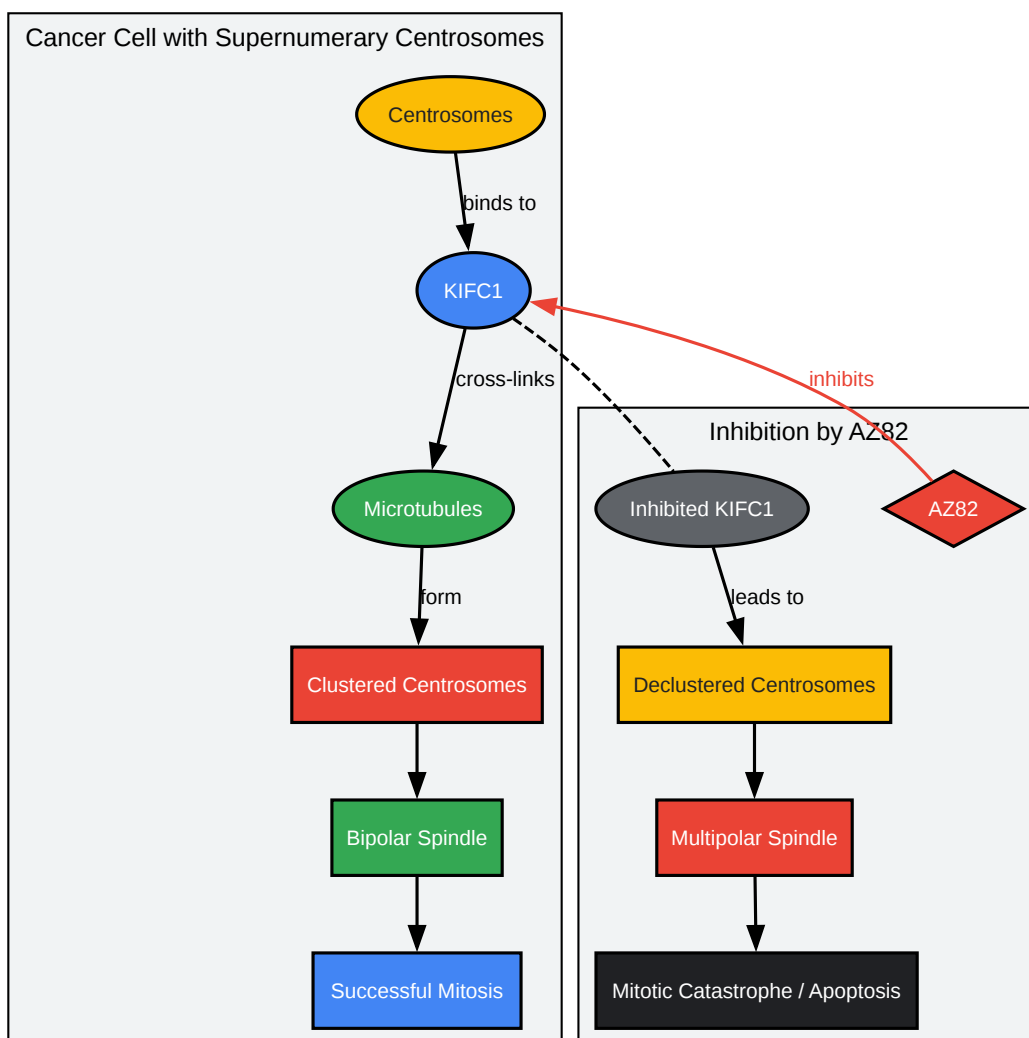
The primary cellular effect of **AZ82** is the induction of centrosome declustering in cancer cells with amplified centrosomes, such as the BT-549 breast cancer cell line.[1] This leads to the formation of multipolar spindles during mitosis, triggering mitotic catastrophe and apoptosis. Notably, **AZ82** does not significantly affect cells with a normal centrosome number, highlighting its potential for selective cancer therapy.[1]

Signaling Pathway and Experimental Workflows

KIFC1-Mediated Centrosome Clustering Pathway

The following diagram illustrates the role of KIFC1 in cancer cells with supernumerary centrosomes and the mechanism of inhibition by **AZ82**.

Mechanism of AZ82 Action on KIFC1-Mediated Centrosome Clustering



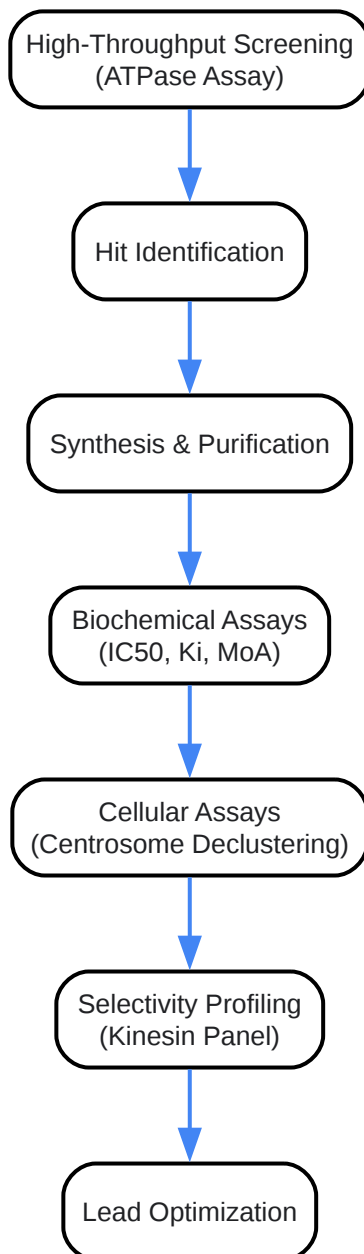
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Caption: **AZ82** inhibits KIFC1, preventing centrosome clustering and leading to mitotic catastrophe.

Experimental Workflow: Characterization of a KIFC1 Inhibitor

The following diagram outlines a typical workflow for the discovery and characterization of a KIFC1 inhibitor like **AZ82**.

Workflow for KIFC1 Inhibitor Characterization



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